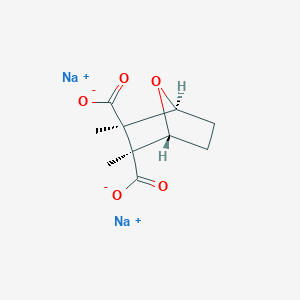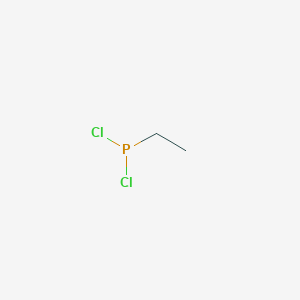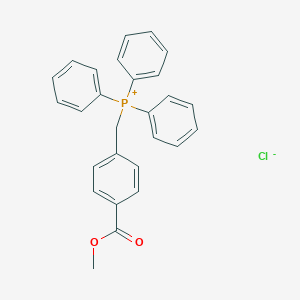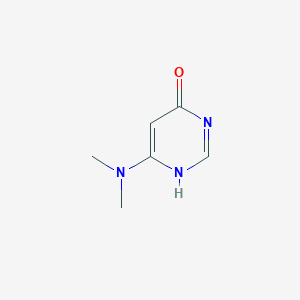
Diisooctyl adipate
描述
Diisooctyl adipate, also known as hexanedioic acid diisooctyl ester, is an organic compound with the molecular formula C22H42O4. It is a colorless, odorless liquid that is widely used as a plasticizer in the production of flexible plastics. This compound is known for its excellent low-temperature performance and is often used in applications requiring flexibility at low temperatures .
准备方法
Synthetic Routes and Reaction Conditions: Diisooctyl adipate is typically synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated and water formed during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Esterification: Adipic acid and isooctanol are mixed with concentrated sulfuric acid in a reaction kettle. The mixture is heated under stirring and micro-vacuum conditions until boiling.
Water Removal: The water formed during the esterification is separated from the mixture.
Water Washing: The esterified mixture is washed with water to remove any residual acid.
Dealcoholization: The washed mixture is subjected to dealcoholization to remove any unreacted alcohol.
化学反应分析
Types of Reactions: Diisooctyl adipate primarily undergoes esterification and hydrolysis reactions. It can also undergo oxidation under specific conditions .
Common Reagents and Conditions:
Esterification: Adipic acid and isooctanol in the presence of concentrated sulfuric acid.
Hydrolysis: this compound can be hydrolyzed back to adipic acid and isooctanol in the presence of water and an acid or base catalyst.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Adipic acid and isooctanol.
Oxidation: Carboxylic acids and low molecular weight monoesters.
科学研究应用
Diisooctyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the production of medical devices and pharmaceutical formulations requiring flexibility and low-temperature performance.
Industry: Widely used in the manufacture of flexible plastics, lubricants, and coatings.
作用机制
The primary mechanism of action of diisooctyl adipate is its ability to act as a plasticizer. It works by embedding itself between the polymer chains of materials like polyvinyl chloride, reducing intermolecular forces and increasing flexibility. This results in enhanced plasticity and improved low-temperature performance of the final product .
相似化合物的比较
Dioctyl adipate: Another ester of adipic acid, known for its use as a plasticizer with similar properties.
Diisodecyl adipate: A plasticizer with slightly different alkyl chain lengths, offering different flexibility and performance characteristics.
Dioctyl azelate: Known for its excellent low-temperature performance, similar to diisooctyl adipate.
Uniqueness of this compound: this compound stands out due to its superior low-temperature performance and stability, making it particularly suitable for applications requiring flexibility in cold environments. Its unique combination of properties makes it a preferred choice in various industrial and scientific applications .
属性
IUPAC Name |
bis(6-methylheptyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLBOQMPJCWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274043 | |
| Record name | bis(6-Methylheptyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline] | |
| Record name | Diisooctyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205-220 °C @ 4 mm HG | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °C (410 °F) | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.930 @ 20 °C | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C | |
| Record name | Diisooctyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR VERY PALE AMBER LIQ | |
CAS No. |
105-96-4, 1330-86-5 | |
| Record name | Hexanedioic acid, 1,6-bis(6-methylheptyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(6-methylheptyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(6-Methylheptyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(6-methylheptyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(6-METHYLHEPTYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PN0D86IXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-70 °C | |
| Record name | DIISOOCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is Diisooctyl Adipate (DIOA) primarily used for?
A: this compound (DIOA) is primarily recognized for its role as a plasticizer, particularly in the production of plastics, polymers, and synthetic ester oils. [, , , ]
Q2: How is DIOA synthesized?
A: DIOA is synthesized through an esterification reaction between adipic acid and isooctyl alcohol. This reaction is often catalyzed to improve efficiency. Various catalysts like polymer-supported titanates and activated carbon-supported para-toluenesulfonic acid have been investigated. [, , ]
Q3: What makes DIOA suitable as a plasticizer for synthetic ester oils?
A: Research indicates that DIOA, besides its plasticizing properties, exhibits favorable thermal stability and improves the oxidation resistance of synthetic ester oils. This makes it a potential multifunctional additive in these oils. []
Q4: Are there alternative catalysts for DIOA synthesis?
A: Yes, while polymer-supported titanates are effective, activated carbon-supported para-toluenesulfonic acid has also shown promising catalytic activity in DIOA synthesis. [, ]
Q5: Has DIOA been identified in natural sources?
A: Interestingly, DIOA has been identified as a component of the volatile oil extracted from Mallotus apelta and the longissimus muscle of certain pig breeds. [, ]
Q6: What is the significance of the presence of DIOA in canola honey?
A: A study analyzing the chemical composition of canola honey identified DIOA as one of the main aromatic compounds. This finding contributes to understanding the aroma profile of this honey variety. []
Q7: What analytical techniques are used to identify and quantify DIOA?
A: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify DIOA in various samples, including essential oils, food products, and biological samples. [, , , ]
Q8: What are the environmental implications of DIOA?
A: A study investigating the environmental impact of thiamethoxam, a pesticide, identified DIOA as an intermediate product of its biodegradation in soil. This highlights the importance of understanding the fate and potential effects of DIOA in the environment. []
Q9: Are there any concerns regarding the toxicity of DIOA?
A: While generally considered safe for its intended applications, more research is needed to fully understand the potential long-term effects of DIOA exposure. The study on thiamethoxam degradation highlights the need for continued monitoring of DIOA in environmental contexts. []
Q10: What research infrastructure and resources are important for studying DIOA?
A: Advanced analytical techniques like GC-MS are crucial for identifying and quantifying DIOA in complex mixtures. Computational chemistry tools can be used to model its interactions and predict potential biological activities. [, , , ]
Q11: What are the future directions for research on DIOA?
A: Further investigations into the biodegradability, toxicology, and potential long-term effects of DIOA are crucial. Exploring alternative catalysts for its synthesis with a focus on sustainability and environmental friendliness is also important. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)






